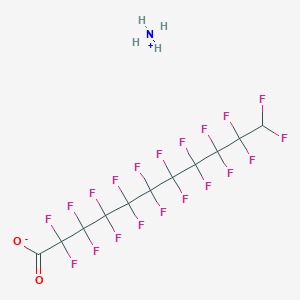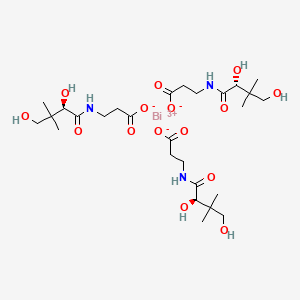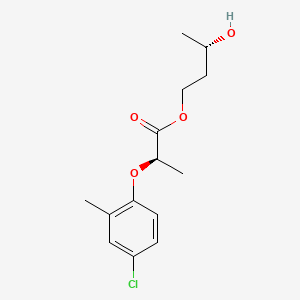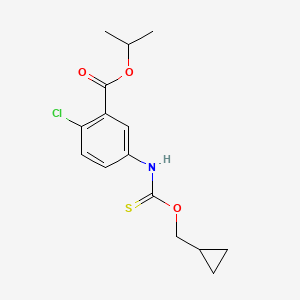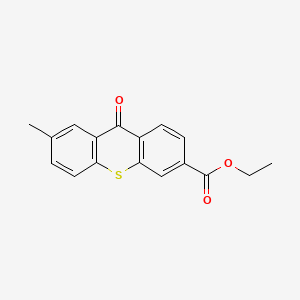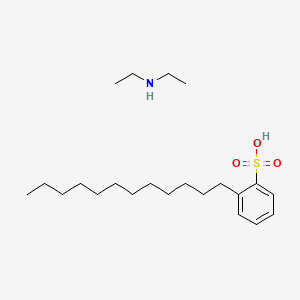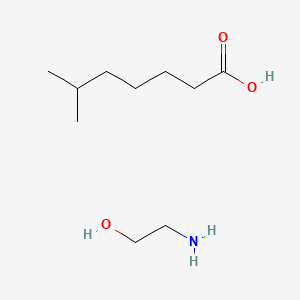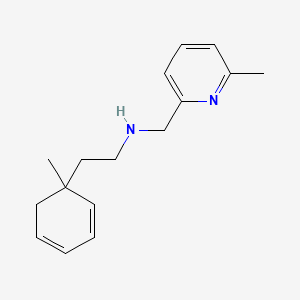
2,2',3,3',4-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,4-Pentachlorodiphenyl ether is a member of the polychlorinated diphenyl ethers family, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence. The molecular formula of 2,2’,3,3’,4-Pentachlorodiphenyl ether is C12H5Cl5O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process requires careful control of temperature and reaction time to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a controlled environment to ensure consistent product quality. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,4-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as sodium methoxide and potassium hydroxide.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,2’,3,3’,4-Pentachlorodiphenyl ether.
Reduction: Partially dechlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’,3,3’,4-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicological impacts.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications for human health.
Industry: Used in the development of flame retardants and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,4-Pentachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can modulate the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxicological effects, including disruption of endocrine functions and induction of oxidative stress .
Comparación Con Compuestos Similares
2,2’,3,3’,4-Pentachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers, such as:
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
- 2,3,3’,4’,5-Pentachlorodiphenyl ether
- 2,3,4,4’,5-Pentachlorodiphenyl ether
These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in 2,2’,3,3’,4-Pentachlorodiphenyl ether contributes to its specific chemical and biological properties .
Propiedades
Número CAS |
160282-10-0 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,3-trichloro-4-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H |
Clave InChI |
ABRDPORILGADAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


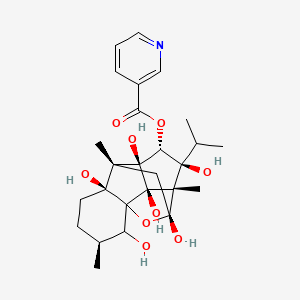

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
